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Compound of Interest

Compound Name:
2,4,6,8-Tetrahydroxypyrimido[5,4-

d]pyrimidine

Cat. No.: B1293633 Get Quote

A Note on Terminology: Extensive searches for "Homouric Acid" did not yield specific

spectroscopic data or a defined chemical structure. It is highly probable that this term is a

typographical error and the intended subject is Humic Acid. This guide will focus on Humic

Acid, a complex and heterogeneous mixture of organic compounds found in soils, sediments,

and aquatic environments. Unlike a single molecule with a defined structure, humic acid's

composition and therefore its spectroscopic data vary depending on its source and extraction

methods.

This technical guide provides a comprehensive overview of the spectroscopic characterization

of humic acid, tailored for researchers, scientists, and drug development professionals. The

information is presented to facilitate a deeper understanding of the structural characteristics of

this complex biomaterial.

Mass Spectrometry Data of Humic Acid
Mass spectrometry of humic acid does not yield a single molecular ion peak due to its complex

polymeric nature. Instead, it provides a distribution of masses of the constituent molecules.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization

(MALDI) coupled with high-resolution mass analyzers such as Fourier Transform Ion Cyclotron

Resonance (FT-ICR) are employed to characterize the molecular weight distribution and

elemental composition of humic acid components.

Table 1: Representative Mass Spectrometry Data for Humic Acid
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Parameter Typical Range/Value Key Insights

Average Molecular Weight

(Mw)
2,000 - 100,000+ Da

Indicates the high polymeric

nature of humic acid.

Number Average Molecular

Weight (Mn)
1,000 - 10,000 Da

Reflects the significant

polydispersity of the mixture.

Commonly Identified Molecular

Formulas
CcHhOoNnSs

Reveals a high degree of

unsaturation and oxygenation.

Dominant Ion Series [M-H]-, [M+H]+

ESI in negative and positive

modes helps identify acidic

and basic functional groups.

Experimental Protocol: High-Resolution Mass
Spectrometry of Humic Acid
A typical protocol for the analysis of humic acid by ESI-FT-ICR mass spectrometry is as follows:

Sample Preparation: A dilute solution of humic acid (e.g., 10-50 mg/L) is prepared in a

solvent mixture such as water/methanol (1:1, v/v) with a small amount of a base (e.g.,

ammonium hydroxide) to enhance deprotonation and ionization.

Instrumentation: A high-resolution mass spectrometer, such as a 7T or 12T FT-ICR mass

spectrometer, equipped with an ESI source is used.

Ionization: The sample solution is infused into the ESI source at a flow rate of 1-5 µL/min.

The ESI needle voltage is typically set between -3.0 and -4.0 kV for negative ion mode.

Mass Analysis: Ions are accumulated in the ICR cell for a defined period (e.g., 500-1000 ms)

before excitation and detection. Data is acquired over a broad mass range (e.g., m/z 200-

2000).

Data Processing: The acquired data is processed using specialized software to perform

mass calibration, peak picking, and assignment of elemental formulas to the detected

masses based on high mass accuracy.
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Infrared (IR) Spectroscopy Data of Humic Acid
Infrared spectroscopy is a powerful technique for identifying the functional groups present in

humic acid. The IR spectrum of humic acid is characterized by broad absorption bands due to

the multitude of vibrational modes from its complex structure.

Table 2: Typical Infrared Absorption Bands for Humic Acid

Wavenumber (cm⁻¹) Assignment Significance

3400 - 3200

O-H stretching (H-bonded)

from phenols, alcohols, and

carboxylic acids

Indicates the presence of

hydrophilic functional groups.

2920 - 2850 Aliphatic C-H stretching
Presence of long-chain alkyl

structures.

~1720
C=O stretching of carboxylic

acids and ketones

Key functional group

responsible for acidity and

metal complexation.

~1620

Aromatic C=C stretching, C=O

of conjugated ketones, and

COO⁻ symmetric stretching

Indicates the aromatic nature

and presence of carboxylate

salts.

~1400

O-H bending of phenols and

C-H bending of CH₂ and CH₃

groups

Further evidence for phenolic

and aliphatic components.

1270 - 1200

C-O stretching and O-H

bending of carboxylic acids

and phenols

Characterizes the acidic

functional groups.

1170 - 950

C-O stretching of

polysaccharides, alcohols, and

ethers

Suggests the presence of

carbohydrate-like structures.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy of Humic Acid
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The KBr pellet method is commonly used for obtaining the FTIR spectrum of solid humic acid

samples:

Sample Preparation: Approximately 1-2 mg of dried, finely ground humic acid is mixed with

about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: The mixture is pressed into a transparent pellet using a hydraulic press at a

pressure of 8-10 tons for a few minutes.

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4

cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the

sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands and infer the presence of various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data of Humic Acid
Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structural components of humic

acid. Due to the complexity and polymeric nature of humic acid, the NMR spectra typically

show broad signals rather than sharp, well-resolved peaks.

Table 3: ¹³C NMR Chemical Shift Regions and Assignments for Humic Acid
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Chemical Shift (ppm) Assignment Structural Implication

0 - 50
Aliphatic carbons (CH₃, CH₂,

CH)
Presence of alkyl chains.

50 - 90

O-alkyl carbons

(carbohydrates, ethers,

alcohols)

Indicates carbohydrate and

ether linkages.

90 - 110
Anomeric carbons in

carbohydrates

Suggests polysaccharide

components.

110 - 140
Aromatic carbons (protonated

and C-substituted)

Confirms the presence of

aromatic rings.

140 - 160 Phenolic carbons
Indicates the presence of

hydroxylated aromatic rings.

160 - 190
Carboxylic, ester, and amide

carbons

Highlights the abundance of

acidic and nitrogen-containing

functional groups.

190 - 220 Ketone and aldehyde carbons
Presence of carbonyl

functionalities.

Table 4: ¹H NMR Chemical Shift Regions and Assignments for Humic Acid
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Chemical Shift (ppm) Assignment Structural Implication

0.5 - 1.5 Protons on aliphatic carbons Abundance of alkyl groups.

1.5 - 3.0

Protons on carbons α to

aromatic rings or carbonyl

groups

Indicates linkages between

aliphatic and aromatic/carbonyl

structures.

3.0 - 5.5

Protons on carbons bonded to

oxygen or nitrogen

(carbohydrates, amino acids)

Presence of carbohydrate and

proteinaceous material.

6.0 - 8.5 Aromatic protons
Confirms the aromatic nature

of the core structure.

8.5 - 13.0
Protons of carboxylic acids and

phenols

Highlights the acidic nature of

humic acid.

Experimental Protocol: Solution-State ¹³C NMR
Spectroscopy of Humic Acid

Sample Preparation: Humic acid (50-100 mg) is dissolved in 1 mL of a deuterated solvent,

typically 0.5 M NaOD in D₂O, to ensure dissolution and provide a deuterium lock signal.

NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Spectral Acquisition: A quantitative ¹³C NMR spectrum is acquired using a 1D pulse

sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect

(NOE) and a long relaxation delay (e.g., 5-10 seconds) to ensure full relaxation of all carbon

nuclei. A large number of scans (several thousand) are typically required to achieve an

adequate signal-to-noise ratio.

Data Processing: The Free Induction Decay (FID) is processed with an appropriate line

broadening factor, followed by Fourier transformation, phasing, and baseline correction. The

spectrum is referenced to an internal or external standard (e.g., DSS or TSP).

Visualizations
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Signaling Pathway
Humic acid does not participate in specific signaling pathways in the traditional sense.

However, its interaction with plant root cells can trigger a cascade of physiological responses.

The following diagram illustrates a conceptual model of this interaction.

Conceptual Model of Humic Acid-Plant Root Interaction
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Caption: Conceptual model of humic acid's interaction with a plant root cell.

Experimental Workflow
The following diagram outlines a typical workflow for the spectroscopic analysis of humic acid.
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Experimental Workflow for Humic Acid Analysis
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Humic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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